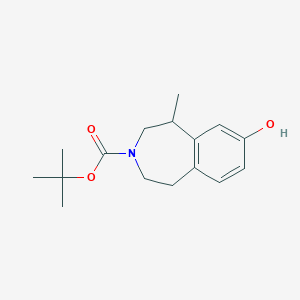

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

Description

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-11-10-17(15(19)20-16(2,3)4)8-7-12-5-6-13(18)9-14(11)12/h5-6,9,11,18H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDJRUAIXGBFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Researchers study its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate: shares similarities with other benzazepine derivatives, such as:

Uniqueness

The presence of the tert-butyl group in Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more useful in certain applications.

Biological Activity

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate is a complex organic compound belonging to the benzazepine family. Its structure features a tetrahydrobenzazepine core characterized by a seven-membered ring containing nitrogen and carbon atoms. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.

Chemical Structure and Properties

The chemical formula of Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate is , with a molar mass of 289.37 g/mol. The presence of a tert-butyl group , a hydroxyl group at the 7-position, and a carboxylate moiety contributes to its unique chemical properties and biological activity.

Antiproliferative Activity

Recent studies have demonstrated that Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. The compound was evaluated using the MTT assay against HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM depending on the cell line tested .

| Cell Line | IC50 Value (μM) | Activity Level |

|---|---|---|

| HeLa | 25 | Moderate |

| A549 | 30 | Moderate |

| HepG2 | 15 | Excellent |

| MCF-7 | 40 | Moderate |

The mechanism by which Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate exerts its antiproliferative effects is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Interaction studies have focused on its binding affinity and efficacy at various biological targets. These studies are crucial for understanding the therapeutic potential and guiding further development of this compound .

Neuroprotective Effects

In addition to its anticancer properties, Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate has shown promise in neuroprotection. It was evaluated for its ability to protect astrocytes against amyloid-beta (Aβ) induced toxicity. Results indicated that the compound significantly improved cell viability in astrocytes exposed to Aβ peptides. Specifically, when treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound restored viability levels .

Case Studies

- Cancer Cell Line Study : A study involving multiple cancer cell lines demonstrated that the compound effectively inhibited cell proliferation through apoptosis induction.

- Neuroprotection Study : In vitro studies showed that Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate reduced TNF-alpha levels and free radical production in astrocytes treated with Aβ .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzazepine precursors. Key steps include:

- Protection of amine groups using tert-butoxycarbonyl (Boc) anhydride under inert atmospheres (e.g., argon) to prevent oxidation .

- Hydroxylation at the 7-position via selective oxidation or hydroxyl group introduction using catalysts like Pd/C or enzymatic methods .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization improve purity. Monitor progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and reaction time (12–24 hrs at 0–25°C) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm Boc group presence (¹H NMR: δ ~1.4 ppm for tert-butyl protons; ¹³C NMR: δ ~80 ppm for carbonyl) .

- Mass Spectrometry : ESI-MS expected [M+H]+ ~350–360 m/z .

- HPLC : Purity >95% using C18 columns (gradient: 10–90% acetonitrile in water, 0.1% TFA) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against GPCRs or kinases (e.g., cAMP assays) at 1–100 µM concentrations .

- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells (IC50 determination over 48–72 hrs) .

- Binding Affinity : Radioligand displacement assays (e.g., [³H]-labeled antagonists) to quantify Ki values .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural characterization?

- Methodological Answer :

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers caused by hydroxyl group orientation .

- Byproduct Analysis : LC-MS/MS to detect Boc-deprotected intermediates (e.g., m/z ~250–260 if tert-butyl group is lost) .

- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility in the benzazepine ring .

Q. What strategies mitigate sample degradation during long-term stability studies?

- Methodological Answer :

- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation .

- Matrix Stabilization : Add antioxidants (e.g., BHT at 0.01% w/v) and chelating agents (EDTA) to aqueous solutions .

- Degradation Monitoring : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs (e.g., dopamine D2 receptor). Focus on hydrogen bonding (7-hydroxy group) and steric effects (tert-butyl group) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å acceptable) .

- Pharmacophore Mapping : Identify critical moieties (e.g., hydroxy group as H-bond donor) using Discovery Studio .

Q. How should researchers address discrepancies in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Buffer Optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions .

- Control Compounds : Include reference inhibitors (e.g., haloperidol for dopamine receptors) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.